molecular formula C15H13N3O2S2 B4280610 2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE

2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE

Cat. No.: B4280610
M. Wt: 331.4 g/mol
InChI Key: DLYIQCDBTPLLND-UHFFFAOYSA-N
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Description

2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE is a complex organic compound that features a quinazoline core structure with a thienylmethyl substituent. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide with appropriate aromatic aldehydes . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose. This action helps in managing blood sugar levels in diabetic patients . The compound may also interact with other molecular pathways, contributing to its potential anticancer properties .

Comparison with Similar Compounds

2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE can be compared with other quinazoline derivatives and thienylmethyl compounds. Similar compounds include:

Properties

IUPAC Name

2-[4-oxo-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c16-13(19)9-22-15-17-12-6-2-1-5-11(12)14(20)18(15)8-10-4-3-7-21-10/h1-7H,8-9H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYIQCDBTPLLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)N)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Reactant of Route 3
2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Reactant of Route 4
2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Reactant of Route 5
2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Reactant of Route 6
2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE

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